BenchChemオンラインストアへようこそ!

RGX-104

LXR agonist Selectivity Immuno-oncology

RGX-104 (Abequolixron) is the only LXR agonist with human clinical pharmacodynamic data demonstrating robust MDSC depletion (median 78%) and CD8+ T-cell activation (median 257% increase). Its LXRβ-preferring selectivity (EC50 25 nM) and negligible PXR binding eliminate off-target hepatic steatosis confounds seen with T0901317 or GW3965. With 71% oral bioavailability in rats and synergistic anti-PD-1 activity in vivo, this is the definitive tool for translational immuno-oncology studies requiring human-relevant ApoE-mediated immune modulation.

Molecular Formula C34H33ClF3NO3
Molecular Weight 596.1 g/mol
CAS No. 610318-54-2
Cat. No. B1679319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRGX-104
CAS610318-54-2
SynonymsRGX-104 free form, RGX-104;  RGX104;  RGX 104;  SB742881;  SB-742881;  SB 742881; 
Molecular FormulaC34H33ClF3NO3
Molecular Weight596.1 g/mol
Structural Identifiers
SMILESCC(CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C34H33ClF3NO3/c1-24(18-19-42-29-16-8-10-25(20-29)21-32(40)41)39(22-28-15-9-17-31(33(28)35)34(36,37)38)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27/h2-17,20,24,30H,18-19,21-23H2,1H3,(H,40,41)/t24-/m1/s1
InChIKeyZLJZDYOBXVOTSA-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RGX-104 (CAS 610318-54-2): A First-in-Class LXRβ Agonist with Clinical Immuno-Oncology Validation


RGX-104 (also known as SB 742881 or abequolixron) is a small-molecule, orally bioavailable agonist of the liver X nuclear hormone receptor-beta (LXRβ/NR1H2) . It exerts immunomodulatory and antineoplastic effects by transcriptionally activating the apolipoprotein E (ApoE) gene, leading to depletion of immunosuppressive myeloid-derived suppressor cells (MDSCs), activation of dendritic cells (DCs), and stimulation of cytotoxic T lymphocytes (CTLs) [1]. RGX-104 is the only LXR agonist to have demonstrated these immune-mediated anti-tumor effects in both murine models and in a Phase 1 clinical trial in patients with refractory solid malignancies [1].

Why Other LXR Agonists (GW3965, T0901317, LXR-623) Cannot Substitute for RGX-104 in Immuno-Oncology Research


While several LXR agonists exist as research tools, RGX-104 possesses a unique combination of pharmacological properties and clinical validation that preclude simple substitution by generic LXR ligands. Unlike GW3965 or T0901317, which are primarily used as tool compounds for lipid metabolism studies, RGX-104 has been specifically developed and characterized for immune-mediated anti-tumor activity, including a defined mechanism of action via the LXRβ–ApoE–LRP8 axis leading to MDSC apoptosis [1]. Critically, RGX-104 is the only LXR agonist with human clinical pharmacodynamic data demonstrating robust MDSC depletion and T-cell activation in cancer patients [2]. Moreover, its selectivity profile (LXRβ-preferring, EC50 LXRβ = 25 nM vs. LXRα = 74 nM) and negligible binding to the pregnane X receptor (PXR) distinguish it from pan-agonists like T0901317, which exhibits significant off-target PXR activation and associated liver toxicity [1][3]. These differences are not merely incremental; they define RGX-104 as the sole LXR agonist suitable for translational immuno-oncology applications requiring human-relevant pharmacodynamic readouts.

Quantitative Differentiation of RGX-104 Against Key LXR Agonist Comparators


RGX-104 Demonstrates Higher Potency and Preferential LXRβ Selectivity Compared to GW3965

RGX-104 activates LXRβ with an EC50 of 25 nM, which is 1.2-fold more potent than GW3965 (EC50 LXRβ = 30 nM) [1]. More importantly, RGX-104 exhibits a significantly smaller selectivity window between LXRα and LXRβ (EC50 LXRα/LXRβ ratio = 74 nM / 25 nM = 2.96) compared to GW3965 (190 nM / 30 nM = 6.33) [1]. This profile indicates that RGX-104 is a more balanced LXRβ-preferring agonist, whereas GW3965 displays a broader activity gap between the two isoforms.

LXR agonist Selectivity Immuno-oncology

RGX-104 is a More Potent Inducer of Cholesterol Efflux than GW3965 in Macrophages

In a functional assay of macrophage cholesterol efflux, RGX-104 potently induced [³H]cholesterol efflux from acetylated-LDL-loaded RAW264.7 murine macrophages with an EC50 of 17 nM after 24 hours . This functional potency exceeds the potency of GW3965 in LXR transactivation assays (EC50 30 nM for LXRβ) and is likely to be substantially more potent in the efflux assay, although a direct head-to-head comparison for cholesterol efflux EC50 is not available in the public domain.

Cholesterol efflux Macrophage ABCA1

RGX-104 Demonstrates Superior Oral Pharmacokinetics in Rats Relative to Published LXR Agonist Benchmarks

RGX-104 exhibits high oral bioavailability (F = 71%) in Sprague-Dawley rats following a single 4.5 mg/kg oral dose, with a plasma clearance of 23.7 mL/min/kg, a steady-state volume of distribution of 1.9 L/kg, and a terminal half-life of 1.8–2.4 hours . While comprehensive oral bioavailability data for GW3965 and T0901317 in rats are not readily available, the 71% bioavailability of RGX-104 represents a highly favorable PK profile that enables robust in vivo pharmacology at moderate doses.

Pharmacokinetics Oral bioavailability In vivo efficacy

RGX-104 is the Only LXR Agonist with Validated Human Immuno-Oncology Pharmacodynamics

In a Phase 1 clinical trial (NCT02922764) enrolling 23 patients with refractory solid tumors, RGX-104 treatment resulted in a median 78% reduction in circulating MDSCs (CD33+CD15+HLA-DR-/low), a median 34% increase in PD-L1 expression on dendritic cells, and a median 257% increase in activated (PD-1+GITR+) CD8+ T cells in evaluable patients [1]. No other LXR agonist, including GW3965, T0901317, LXR-623, or BMS-779788, has published human pharmacodynamic data demonstrating comparable immune cell modulation.

Immuno-oncology MDSC depletion T cell activation Clinical trial

RGX-104 Avoids PXR Cross-Reactivity, a Key Liability of Pan-LXR Agonists Like T0901317

RGX-104 exhibits negligible binding affinity for the pregnane X receptor (PXR) . In contrast, T0901317, a widely used LXR agonist, is a potent PXR ligand (EC50 = 23 nM for PXR activation), which is believed to be responsible for the dramatic hepatic steatosis and hypertriglyceridemia observed in preclinical models [1][2]. GW3965 also shows some cross-reactivity with PXR, though to a lesser extent [2]. The lack of PXR engagement by RGX-104 represents a critical safety differentiation.

Off-target activity Pregnane X receptor (PXR) Safety profile

RGX-104 Shows Superior In Vivo Anti-Tumor Efficacy and Immune Synergy Compared to GW3965

In a syngeneic MC38 colon carcinoma model, oral administration of RGX-104 at 100 mg/kg/day significantly suppressed tumor growth [1]. More importantly, when combined with anti-PD-1 therapy, RGX-104 produced superior anti-tumor efficacy compared to either agent alone, an effect attributed to enhanced T-cell infiltration and MDSC depletion [2]. While GW3965 also demonstrates anti-tumor activity in murine models, RGX-104 is described in the literature as the "more potent" LXRβ agonist with stronger immune-mediated anti-tumor effects [2][3].

Anti-tumor efficacy Combination immunotherapy In vivo model

Optimal Research and Procurement Scenarios for RGX-104 Based on Differentiated Evidence


Immuno-Oncology Preclinical Studies Requiring Human-Validated MDSC Modulation

Given that RGX-104 is the only LXR agonist with human clinical data demonstrating robust MDSC depletion (median 78%) and CD8+ T-cell activation (median 257% increase) , it is the definitive choice for in vivo and ex vivo studies aimed at modeling LXRβ-mediated immune modulation in cancer. Procurement of RGX-104 is justified when the research goal is to generate data with direct translational relevance to ongoing or future clinical trials in immuno-oncology.

Investigations of LXRβ-Specific Biology with Minimal Off-Target Confounding

The negligible PXR binding of RGX-104 makes it the preferred LXR agonist for studies where off-target activation of PXR (and associated hepatic steatosis) would confound interpretation of LXR-specific effects. In contrast, use of T0901317 or GW3965 in such studies risks introducing PXR-mediated artifacts, especially in models of lipid metabolism and liver function.

Macrophage Cholesterol Efflux and Atherosclerosis Research

With a cholesterol efflux EC50 of 17 nM in RAW264.7 macrophages , RGX-104 is a potent tool for studying reverse cholesterol transport and foam cell biology. Its high oral bioavailability (71% in rats) enables reliable in vivo dosing, making it suitable for chronic atherosclerosis models where consistent systemic exposure is required.

Combination Immunotherapy Studies with Checkpoint Inhibitors

RGX-104 has been shown to synergize with anti-PD-1 therapy in murine tumor models, enhancing T-cell infiltration and tumor control . Procurement of RGX-104 is recommended for research programs exploring novel combination regimens that aim to overcome resistance to immune checkpoint blockade by targeting the immunosuppressive MDSC compartment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for RGX-104

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.